B18R protein, vaccinia virus

Interferon biology Viral immune evasion Cell signaling

The B18R protein is a 60–65 kDa glycoprotein encoded by the B18R open reading frame of the Western Reserve (WR) strain of vaccinia virus. It functions as a soluble and cell-surface decoy receptor for type I interferons (IFN-α, IFN-β, IFN-ω, IFN-κ, IFN-δ, IFN-ε), binding these cytokines with high affinity (KD = 174 pM for human IFN-α) and broad cross-species specificity spanning human, mouse, rat, rabbit, pig, and cow IFNs.

Molecular Formula C269H381N67O82S2
Molecular Weight 0
CAS No. 135847-80-2
Cat. No. B1178419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB18R protein, vaccinia virus
CAS135847-80-2
SynonymsB18R protein, vaccinia virus
Molecular FormulaC269H381N67O82S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B18R Protein (Vaccinia Virus, CAS 135847-80-2): Type I Interferon Decoy Receptor for Research and Bioproduction


The B18R protein is a 60–65 kDa glycoprotein encoded by the B18R open reading frame of the Western Reserve (WR) strain of vaccinia virus [1]. It functions as a soluble and cell-surface decoy receptor for type I interferons (IFN-α, IFN-β, IFN-ω, IFN-κ, IFN-δ, IFN-ε), binding these cytokines with high affinity (KD = 174 pM for human IFN-α) and broad cross-species specificity spanning human, mouse, rat, rabbit, pig, and cow IFNs . Unlike cellular type I IFN receptors that belong to the class II cytokine receptor family, B18R is a member of the immunoglobulin superfamily with three immunoglobulin-like domains and shares homology with the α-subunits of mouse, human, and bovine type I IFN receptors [2]. The protein exists in two functional forms—secreted soluble and cell-surface-associated—enabling simultaneous blockade of both autocrine and paracrine IFN signaling, a property that distinguishes it from all other known viral host response modifiers [1].

Why B18R Cannot Be Replaced by Other Interferon Antagonists: Critical Selection Criteria for Scientific Procurement


B18R cannot be functionally substituted by other poxvirus-encoded interferon inhibitors or by mammalian IFNAR-based reagents because each alternative possesses a fundamentally distinct mechanism of action, target spectrum, or species range. B8R neutralizes only type II interferon (IFN-γ) and does not bind mouse IFN-γ [1]. E3L acts intracellularly by sequestering dsRNA and inhibiting PKR activation, leaving the extracellular IFN pool intact . Mammalian soluble IFNAR2-Fc constructs lack B18R's broad species cross-reactivity and do not stably associate with the cell surface to enable paracrine protection [2]. Even within the B18R gene family, the Wyeth strain variant produces a naturally truncated protein lacking the C-terminal immunoglobulin domain, resulting in measurably lower IFN-binding affinity and reduced protective capacity [2]. Selecting a substitute without verifying these quantitative performance dimensions risks incomplete IFN neutralization, confounded experimental results, and failed mRNA transfection or oncolytic virus protocols.

B18R Protein Quantitative Differentiation Evidence: Comparator-Based Performance Data for Informed Product Selection


IFN Type Specificity: B18R Neutralizes Type I IFNs, B8R Targets Only IFN-γ — Distinct Pathway Inhibition Determines Experimental Utility

B18R selectively binds and neutralizes type I interferons (IFN-α, IFN-β, IFN-ω, IFN-δ, IFN-κ, IFN-ε), whereas B8R—the other major vaccinia virus-encoded soluble IFN receptor—exclusively binds type II interferon (IFN-γ) [1]. In a standardized antiviral activity inhibition assay, B18R inhibits recombinant human IFN-α2 activity with an ED50 of 0.3–1.8 ng/mL [2], while B8R inhibits IFN-γ-mediated protection of HeLa cells against viral lysis with an ED50 of 0.5–3 ng/mL [3]. The two proteins share only 19% amino acid sequence identity and operate on non-overlapping IFN pathways, meaning they are not interchangeable for any experiment requiring type I IFN blockade [3].

Interferon biology Viral immune evasion Cell signaling

Binding Affinity: Full-Length WR Strain B18R (KD 174 pM) vs. Truncated Wyeth Strain B18R — C-Terminal Domain Integrity Determines Functional Potency

The full-length B18R protein from the Western Reserve (WR) strain binds human IFN-α with a dissociation constant (KD) of 174 pM, as measured by surface plasmon resonance . In contrast, the vaccinia virus Wyeth strain expresses a naturally truncated B18R protein that lacks the C-terminal immunoglobulin domain [1]. This truncated variant binds IFN with lower affinity, demonstrating that the C-terminal region contributes directly to high-affinity IFN-α/β binding [1]. The practical consequence is that recombinant B18R sourced from or modeled on the Wyeth sequence, or any C-terminally truncated construct, will exhibit reduced IFN-neutralizing potency per unit mass.

Protein engineering Receptor-ligand binding Vaccinia virology

Species Cross-Reactivity Breadth: B18R Neutralizes Type I IFNs from 6 Mammalian Species vs. B8R's Restricted IFN-γ Species Range

B18R demonstrates verified high-affinity binding and neutralizing activity against type I IFNs from at least six mammalian species: human, mouse, rat, rabbit, pig, and cow [1]. A notable exception is that B18R does not effectively neutralize mouse IFN-β . In contrast, the type II IFN decoy receptor B8R neutralizes IFN-γ from human, cow, rat, rabbit, and chicken but not mouse IFN-γ [2]. Cellular type I IFN receptors (IFNAR1/IFNAR2) are generally species-specific and cannot provide the pan-species type I IFN blockade achievable with B18R. This broad species tropism stems from B18R's evolutionary origin as a viral immune evasion factor adapted to function across diverse host species during orthopoxvirus transmission [1].

Cross-species research Interferon neutralization Comparative immunology

Dual Soluble/Cell-Surface Localization: A Unique Property Among Viral IFN Antagonists That Enables Simultaneous Autocrine and Paracrine IFN Blockade

Among all known viral host response modifiers, the B18R protein is unique in existing simultaneously as a secreted soluble receptor and as a cell-surface-associated protein [1]. After secretion from infected or transfected cells, B18R binds to the surface of both uninfected and infected cells via an undefined receptor, where it maintains full IFN-α/β binding affinity and protects those cells from IFN-induced antiviral states [2]. This dual localization enables B18R to block both autocrine IFN signaling (cell-surface B18R on the IFN-producing or neighboring cell) and paracrine IFN signaling (soluble B18R neutralizing IFN in the extracellular milieu), a capability not shared by E3L (which operates exclusively intracellularly), soluble IFNAR2-Fc fusions (which lack cell-surface tethering), or anti-IFNAR antibodies (which block receptor access but do not scavenge extracellular IFN) .

Immune evasion mechanism Paracrine signaling Viral pathogenesis

mRNA Transfection Cell Viability Enhancement: B18R Increases Viability from 17% to 65–77% in 7-Day mRNA Transfection Protocols

In a direct comparison of cell viability outcomes during extended synthetic mRNA transfection, co-delivery of B18R (as either recombinant protein or B18R-encoding mRNA) dramatically improved fibroblast survival. After 7 days of repeated eGFP mRNA transfection, cell viability was only 17% ± 5.52% without B18R, compared to 65.26% ± 20.64% with B18R mRNA co-transfection and 76.82% ± 10.42% with exogenous B18R recombinant protein supplementation [1]. This 3.8- to 4.5-fold improvement in viability is attributable to B18R-mediated neutralization of type I IFN responses triggered by intracellular RNA sensors (TLR3, RIG-I, PKR) that otherwise induce apoptosis and translational shutdown [2]. While E3L can also suppress some intracellular IFN effector pathways, only B18R neutralizes the extracellular IFN that amplifies the innate immune response in an autocrine/paracrine manner — making B18R essential for achieving high-efficiency mRNA-based reprogramming to pluripotency .

iPSC reprogramming mRNA transfection Synthetic biology

Differential Affinity for IFN-ε and IFN-κ: B18R Shares IFNAR2's Reduced Binding to Mucosal/Skin IFNs — Implications for Tissue-Specific Applications

A systematic characterization of recombinant human IFN-ε and IFN-κ demonstrated that both cytokines exhibit approximately 1000-fold lower potency than IFN-α2 in cellular assays, consistent with their weak affinity for the IFNAR2 receptor chain [1]. Importantly, the poxvirus antagonist B18R mirrors the cellular IFNAR2 receptor in this regard, exhibiting reduced affinity for IFN-ε and IFN-κ relative to other type I IFN subtypes [1]. In contrast, both IFN-ε and IFN-κ maintain affinities for the IFNAR1 chain similar to other type I IFNs [2]. This differential affinity profile means that B18R is less effective at neutralizing IFN-ε and IFN-κ at mucosal surfaces and skin, where these specialized IFNs provide innate protection — a limitation that is evolutionarily advantageous for the host, as it limits neutralization of these tissue-specific IFNs by viral antagonists [2]. For researchers designing experiments involving mucosal or epidermal tissues, this is a critical consideration when selecting IFN inhibitors.

Mucosal immunology Interferon subtypes Therapeutic protein design

B18R Protein (CAS 135847-80-2): Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Integration-Free iPSC Reprogramming via Synthetic mRNA: B18R as an Essential Medium Supplement for Sustained Cell Viability

B18R is the established standard for suppressing type I IFN-mediated cytotoxicity during repeated synthetic mRNA transfections for iPSC generation. As demonstrated by Warren et al. (2010), supplementation with B18R-conditioned medium or recombinant B18R protein blocks the innate antiviral response triggered by modified synthetic mRNAs encoding OCT4, SOX2, KLF4, c-MYC (OSKM), and Lin28, enabling highly efficient reprogramming of human fibroblasts to pluripotency without genomic integration [1]. The quantitative viability improvement—from 17% to 77% over 7 days of transfection (Grunert et al. 2019)—makes B18R procurement indispensable for any core facility or laboratory adopting mRNA-based reprogramming protocols [2]. Alternative IFN suppression strategies using E3L alone are insufficient, as E3L operates intracellularly and cannot neutralize the extracellular IFN that amplifies innate immune activation in the culture dish .

Engineering Oncolytic Viruses with Enhanced Tumor-Killing Capacity: B18R Transgene Armament to Overcome the IFN Barrier in Glioblastoma and Neuroblastoma

Incorporation of the B18R gene into oncolytic virus backbones has been validated as a strategy to overcome the type I IFN-mediated restriction of viral replication in tumor cells. Sarén et al. (2017) demonstrated that arming a Semliki Forest virus vector with B18R (SFV4B18RmiRT) significantly increased oncolytic capacity against murine glioblastoma (CT-2A) cells compared to the parental SFV4miRT vector, both in the presence and absence of exogenous IFN-β, and generated larger plaques indicating improved cell-to-cell spread [1]. Similarly, B18R has been incorporated into oncolytic herpes simplex virus (Synco-B18R) to broaden its anti-tumor activity [2]. Conversely, B18R deletion mutants of vaccinia virus are selectively attenuated in normal IFN-competent cells while retaining replication in IFN-defective tumor cells, enabling tumor-selective oncolytic virotherapy . Procurement of recombinant B18R protein also enables in vitro screening of oncolytic virus candidates in IFN-competent cell lines.

Dissecting Type I vs. Type II Interferon Signaling Pathways in Innate Immunity Research

The orthogonal specificity of B18R (type I IFN inhibitor) and B8R (type II IFN inhibitor) enables definitive pathway-dissection experiments. B18R neutralizes all type I IFN subtypes (except mouse IFN-β and with reduced affinity for IFN-ε/κ), while B8R neutralizes only IFN-γ [1]. By using these reagents in parallel, researchers can unambiguously attribute observed phenotypes to type I versus type II IFN signaling. This is particularly valuable in studies of host-pathogen interactions, where vaccinia virus and other pathogens simultaneously engage both IFN pathways. The availability of both proteins as InvitroFit grade reagents (≥95% purity, CHO-produced, carrier-free, endotoxin-tested) from the same vendor ensures consistent quality across parallel experiments [2].

Bioproduction Cell Line Engineering: Protecting IFN-Competent Producer Cells During RNA Vector-Based Protein Expression

Industrially important cell lines with intact IFN signaling (e.g., primary cells, certain CHO subclones, HEK293) are susceptible to establishing an antiviral state when transfected with RNA vectors or RNA replicons. B18R protein supplementation or B18R mRNA co-transfection prevents this IFN-mediated translational shutdown, maintaining high-level recombinant protein expression [1]. The Simplicon RNA expression system (Merck Millipore) employs B18R as a standard component to suppress IFN responses during RNA-based protein production; the synergistic use of B18R (extracellular IFN neutralization) with E3L (intracellular dsRNA/PKR pathway inhibition) provides stronger IFN suppression than B18R alone, and pre-formulated B18R-E3L RNA reagents are commercially available for this purpose [2]. For bioproduction process development, recombinant B18R protein expressed in HEK293 cells is specifically noted to exhibit human-like glycosylation and folding, supporting better stability in culture compared to bacterially expressed alternatives .

Quote Request

Request a Quote for B18R protein, vaccinia virus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.